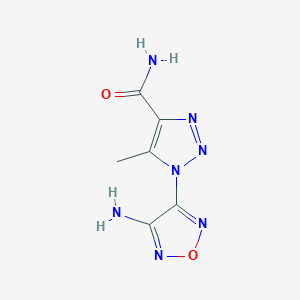
2-氨基噻吩-3-羧酸
描述
2-Aminothiophene-3-carboxylic acid is a heterocyclic organic compound that contains both an amino group and a carboxylic acid group attached to a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of significant interest due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
2-Aminothiophene-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
生化分析
Biochemical Properties
2-Aminothiophene-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with adenosine A1 receptors, acting as an allosteric enhancer . This interaction modulates the receptor’s activity, potentially affecting various physiological processes. Additionally, derivatives of 2-aminothiophene-3-carboxylic acid have shown antibacterial activity, particularly against Staphylococcus aureus . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in medicinal chemistry.
Cellular Effects
2-Aminothiophene-3-carboxylic acid exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 2-aminothiophene-3-carboxylic acid have demonstrated cytostatic activity, selectively inhibiting the proliferation of tumor cells derived from T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma . This selective inhibition is achieved through the suppression of protein synthesis rather than DNA or RNA synthesis, leading to the accumulation of cancer cells in the G1 phase of the cell cycle and inducing apoptosis . These findings underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 2-aminothiophene-3-carboxylic acid involves several intricate processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the fluorophenyl derivative of 2-aminothiophene-3-carboxylic acid has been identified as a small molecule inhibitor of IKB kinase β (IKKβ), which plays a pivotal role in the NF-κB signaling pathway . By inhibiting IKKβ, this derivative can modulate the NF-κB pathway, potentially leading to anti-inflammatory and anticancer effects. These molecular interactions highlight the compound’s versatility and its potential in targeting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-aminothiophene-3-carboxylic acid can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, derivatives of 2-aminothiophene-3-carboxylic acid have been observed to block or potentiate calcium-activated chloride currents in rat cerebellar Purkinje cells . These effects can change over time, depending on the compound’s stability and degradation rate. Long-term studies have also indicated that the compound can induce sustained changes in cellular function, highlighting the importance of temporal dynamics in its biochemical activity.
Dosage Effects in Animal Models
The effects of 2-aminothiophene-3-carboxylic acid can vary significantly with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, in animal models, derivatives of 2-aminothiophene-3-carboxylic acid have shown varying degrees of cytostatic activity, with higher doses resulting in more pronounced inhibition of tumor cell proliferation . At excessively high doses, the compound may exhibit toxic effects, underscoring the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
2-Aminothiophene-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity. For example, the Gewald reaction, a common synthetic method for aminothiophene derivatives, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These metabolic pathways highlight the compound’s versatility and its potential to modulate metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of 2-aminothiophene-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, derivatives of 2-aminothiophene-3-carboxylic acid have been shown to exhibit selective cytostatic activity in certain tumor cell lines, suggesting that the compound’s distribution within tissues can affect its therapeutic potential . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its efficacy in biomedical applications.
Subcellular Localization
The subcellular localization of 2-aminothiophene-3-carboxylic acid can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the fluorophenyl derivative of 2-aminothiophene-3-carboxylic acid has been identified as an inhibitor of IKB kinase β, which is localized in the cytoplasm and nucleus . This subcellular localization is crucial for the compound’s ability to modulate the NF-κB signaling pathway and exert its biological effects. Understanding the subcellular dynamics of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Aminothiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the Gewald reaction, which is a three-component condensation reaction between a ketone or aldehyde, a nitrile with an active methylene group, and elemental sulfur . The reaction typically proceeds under basic conditions and can be catalyzed by various bases such as piperidine or morpholine.
Industrial Production Methods: In industrial settings, the synthesis of 2-aminothiophene-3-carboxylic acid often involves optimizing the Gewald reaction for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 2-Aminothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
相似化合物的比较
- 2-Aminothiophene-3-carboxamide
- 2-Aminothiophene-3-carbonitrile
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Comparison: 2-Aminothiophene-3-carboxylic acid is unique due to its dual functional groups (amino and carboxylic acid), which allow for diverse chemical modifications and biological activities. Compared to its analogs, such as 2-aminothiophene-3-carbonitrile, which lacks the carboxylic acid group, 2-aminothiophene-3-carboxylic acid offers more versatility in synthetic applications and potential biological interactions .
属性
IUPAC Name |
2-aminothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMLBZKIUZTEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363692 | |
| Record name | 2-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56387-08-7 | |
| Record name | 2-Amino-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56387-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-thiophenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)



![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)

![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)




![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)

